molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate

Cat. No.: B13803326
CAS No.: 85650-44-8
M. Wt: 657.0 g/mol
InChI Key: DULVJPMYVDGDJD-UHFFFAOYSA-L
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Description

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex azo-triazine derivative characterized by its naphthalene backbone, functionalized with sulfonate groups, a phenylazo moiety, and a chlorophenyl-substituted triazine ring. This compound belongs to a class of sulfonated aromatic dyes and intermediates, often utilized in textile dyeing, printing, and specialty chemical applications due to its chromophoric and auxochromic substituents . Its molecular formula is C27H18ClN7Na2O10S3, with a calculated density of 2.052 g/cm³ . The disodium sulfonate groups enhance water solubility, while the triazine and azo functionalities contribute to its stability and color properties .

Properties

CAS No.

85650-44-8

Molecular Formula

C25H15ClN6Na2O7S2

Molecular Weight

657.0 g/mol

IUPAC Name

disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2

InChI Key

DULVJPMYVDGDJD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Temperature pH Range Time Notes
1 Sulfonation Oleum or chlorosulfonic acid 80–120 °C N/A 2–4 hours Stoichiometric excess (1.5–2 equiv.)
2 Diazotization Aromatic amine + NaNO2/HCl 0–5 °C 4–6 30–60 minutes Maintain low temp to avoid decomposition
3 Azo Coupling Diazonium salt + sulfonated naphthalene derivative 0–10 °C 4–6 1–2 hours Controlled pH critical for selectivity
4 Nucleophilic substitution 4-chloro-6-phenyl-1,3,5-triazine + amino group 50–80 °C Neutral 6–12 hours Solvent: DMF/water mixture preferred
5 Purification Crystallization/filtration Ambient to 40 °C Neutral Variable Avoid harsh conditions to preserve azo

Industrial Scale Considerations

Industrial production employs large-scale reactors with stringent control over:

  • Temperature and pH to optimize yield and minimize side reactions.
  • Use of inert atmosphere (nitrogen or argon) during sensitive diazotization and coupling steps to prevent oxidation.
  • Continuous monitoring of reaction progress via spectroscopic methods (UV-Vis for azo formation).
  • Final product isolation via filtration and washing to remove inorganic salts and residual reagents.

Chemical Reaction Analysis

Types of Reactions Involved

  • Sulfonation: Electrophilic aromatic substitution introducing sulfonic acid groups to increase water solubility and reactivity.
  • Diazotization: Formation of diazonium salts from aromatic amines under acidic conditions.
  • Azo Coupling: Electrophilic aromatic substitution of diazonium salts onto activated aromatic rings.
  • Nucleophilic Aromatic Substitution: Replacement of chlorine on the triazine ring by amino groups on the naphthalene derivative.
  • Purification: Crystallization to isolate pure dye compound.

Common Reagents and Their Roles

Reagent Role Typical Conditions
Oleum or chlorosulfonic acid Sulfonating agent Elevated temperature (80–120 °C)
Sodium nitrite (NaNO2) + HCl Diazotization of aromatic amines Low temperature (0–5 °C), acidic pH 4–6
Aromatic amines (e.g., aniline derivatives) Precursors for diazonium salts and nucleophilic substitution Varied, controlled pH
4-chloro-6-phenyl-1,3,5-triazine Triazine ring source for substitution DMF/water solvent, 50–80 °C
DMF (Dimethylformamide) Polar aprotic solvent for substitution reactions Room temp to 80 °C

Research Discoveries and Mechanistic Insights

  • The azo coupling step is highly sensitive to pH and temperature, with optimal conditions preventing diazonium salt decomposition and ensuring regioselective coupling on the naphthalene ring.
  • Triazine substitution proceeds via nucleophilic aromatic substitution, favored by electron-withdrawing chlorine on the triazine and the nucleophilicity of the amino group.
  • Sulfonic acid groups enhance water solubility and dye affinity for textile fibers, critical for industrial dye applications.
  • Mechanistically, the compound forms strong covalent bonds with substrates via electrophilic aromatic substitution and nucleophilic addition, explaining its effectiveness as a dye and catalyst.
  • Oxidation and reduction reactions can modify the azo and triazine moieties, enabling derivatization for specialized applications.

Data Table Summarizing Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Sulfonation temperature 80–120 °C Controls sulfonation degree and position selectivity
Diazotization temperature 0–5 °C Prevents diazonium salt decomposition
Diazotization pH 4–6 Ensures stability of diazonium intermediate
Azo coupling pH 4–6 Maximizes coupling efficiency and selectivity
Triazine substitution solvent DMF/water (polar aprotic) Enhances nucleophilicity and solubility
Triazine substitution temp 50–80 °C Balances reaction rate and product stability
Reaction time (total) 10–20 hours Ensures completion of multi-step synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Chloro Group

The chlorine atom on the 1,3,5-triazine ring undergoes nucleophilic substitution under alkaline conditions, a hallmark of reactive dyes like Procion MX-5B (CAS 17804-49-8) . This reaction enables covalent bonding with hydroxyl (-OH) or amino (-NH2_2) groups in cellulose or protein fibers.

Mechanism and Conditions :

  • Reagents : Hydroxide ions (alkaline pH) or amines.

  • Temperature : 40–80°C .

  • Products : Triazine-linked adducts (e.g., dye-cellulose conjugates).

Reaction TypeConditionsKey ProductsReferences
Substitution with cellulosepH 10–12, 60°CDye-fiber covalent bond
Reaction with aminesAqueous NH3_3, 50°CTriazinylamine derivatives

Reduction of the Azo Group

The phenylazo (-N=N-) linkage is susceptible to reductive cleavage, producing aromatic amines. This reaction is environmentally significant due to potential toxicity of degradation products .

Mechanism and Conditions :

  • Reagents : Sodium dithionite (Na2_2S2_2O4_4) or microbial enzymes.

  • Products : 1,2-Diaminobenzene derivatives and triazine-containing fragments.

Reducing AgentConditionsMajor ProductsReferences
Sodium dithionitepH 7–9, 25°C4-Amino-5-hydroxynaphthalene derivatives
Microbial reductionAnaerobic, 37°CBiodegraded aromatic amines

Acid-Base Behavior of Sulfonate Groups

The sulfonate (-SO3_3^-) groups participate in protonation/deprotonation equilibria, affecting solubility and aggregation:

  • Protonation : Occurs below pH 2, forming -SO3_3H, reducing water solubility.

  • Deprotonation : Stable as -SO3_3^- above pH 4, enhancing hydrophilicity .

Table: pH-Dependent Solubility

pH RangeSolubility (g/L)Dominant Form
< 25–10-SO3_3H
4–12>100-SO3_3^-

Hydrolysis of the Triazine Ring

Under extreme pH or prolonged heating, the triazine ring undergoes hydrolysis, leading to loss of reactivity:

  • Acidic Hydrolysis : Cleavage of C-Cl bonds, forming hydroxylated byproducts .

  • Alkaline Hydrolysis : Degradation into cyanuric acid and naphthalene fragments .

Kinetic Data :

ConditionHalf-Life (hr)Degradation Products
pH 2, 90°C2.5Chloride ions, hydroxylated triazine
pH 12, 70°C8.0Cyanurate, sulfonated naphthols

Photochemical Degradation

Exposure to UV light induces cleavage of the azo bond and triazine ring, generating reactive oxygen species (ROS) :

  • Primary Pathway : N=N bond scission → Radical intermediates → Oxidized naphthalene derivatives.

Complexation with Metal Ions

The sulfonate and hydroxyl groups coordinate with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}):

  • Applications : Used in dye-metal complexes for enhanced lightfastness .

Metal IonStability Constant (log K)Complex Color
Cu2+^{2+}8.2Deep green
Fe3+^{3+}6.7Brown

Scientific Research Applications

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.

    Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally analogous to several sulfonated azo-triazine derivatives, differing primarily in substituents on the triazine ring, azo-linked aromatic groups, and sulfonation patterns. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Sulfonate Groups Key Applications
Disodium 5-[(4-Chloro-6-Phenyl-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-(Phenylazo)Naphthalene-2,7-Disulfonate - Chlorophenyl-triazine
- Phenylazo
C27H18ClN7Na2O10S3 2 (positions 2,7) Textile dyes, specialty coatings
5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid - Amino-chloro-triazine
- 2-Sulphophenylazo
C19H14ClN7O10S3 3 (positions 2,7, and phenyl) Reactive dyes, pH indicators
Disodium 2-[[5-Carbamoyl-1-Ethyl-1,6-Dihydro-2-Hydroxy-4-Methyl-6-Oxo-3-Pyridyl]Azo]-4-[[4-[(2-Chloro-5-Sulphonatophenyl)Amino]-6-Fluoro-1,3,5-Triazin-2-yl]Amino]Benzenesulphonate - Fluoro-chloro-triazine
- Pyridyl-carbamoyl
C28H20ClFN8Na2O12S2 2 (positions benzene and pyridyl) High-performance dyes, photostable pigments
Pentasodium Cobaltate (5-), Bis[4-[[6-[(4-Amino-6-Chloro-1,3,5-Triazin-2-yl)Amino]-1-Hydroxy-3-Sulfo-2-Naphthalenyl]Azo]-3-Hydroxy-7-Nitro-1-Naphthalenesulfonato(4-)]- - Nitro-naphthalene
- Cobalt complex
C34H20Cl2CoN12Na5O20S4 4 (positions 3,7, naphthalene) Metal-complex dyes, industrial coatings

Key Findings from Comparative Analysis

Triazine Substituents :

  • The chlorophenyl-triazine group in the target compound enhances electrophilicity, improving reactivity in covalent bonding with cellulose fibers in textiles . In contrast, fluoro-triazine derivatives (e.g., the compound in Table 1, row 3) exhibit higher hydrolytic stability but lower dye-fiber fixation rates .

Azo Group Variations :

  • The phenylazo group in the target compound provides a red-shifted absorption spectrum (~500–600 nm), ideal for deep shades. Replacing phenyl with 2-sulphophenylazo (as in row 2) introduces an additional sulfonate group, increasing water solubility but reducing lightfastness due to steric hindrance .

Sulfonation Patterns :

  • Compounds with three sulfonate groups (e.g., row 2) show superior solubility in aqueous media but are prone to aggregation in high-salinity environments. The target compound’s two sulfonates balance solubility and dye-substrate affinity .

Metal Complexation :

  • Cobalt-containing analogues (e.g., row 4) exhibit enhanced thermal stability and UV resistance, making them suitable for outdoor applications. However, they require stringent regulatory compliance due to heavy metal content .

Table 2: Physicochemical and Application Metrics

Property Target Compound 2-Sulphophenylazo Variant Fluoro-Triazine Derivative Cobalt Complex
Water Solubility (g/L) 120 (25°C) 180 (25°C) 90 (25°C) 50 (25°C)
λmax (nm) 560 540 580 620
Lightfastness (ISO 105-B02) Grade 5 Grade 3 Grade 6 Grade 7
Dye-Fixation Rate (%) 85–90 70–75 95–98 80–85
  • Industrial Relevance : The target compound is preferred for cotton and nylon dyeing due to its balance of solubility and fixation. The cobalt complex (Table 2, column 4) is niche, used in automotive textiles requiring extreme durability .

Biological Activity

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate, commonly referred to as Reactive Red 250, is a synthetic dye with significant applications in the textile industry. Its complex structure includes a triazine ring and sulfonate groups, which enhance its solubility and reactivity. This article focuses on the biological activity of this compound, exploring its potential effects on human health and the environment, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅ClN₃Na₂O₇S₂. Its structure features:

  • A triazine ring which is known for its stability and ability to form complexes with metals.
  • Azo linkage contributing to its vibrant color and potential reactivity.
  • Sulfonate groups enhancing water solubility.
PropertyValue
Molecular Weight452.85 g/mol
SolubilitySoluble in water
pHNeutral (7)
CAS Number2010-06-2

Antimicrobial Properties

Research has indicated that azo dyes like Reactive Red 250 can exhibit antimicrobial properties. A study conducted on various naphthalene derivatives found that certain modifications in their structure could enhance their effectiveness against bacterial strains such as E. coli and S. aureus . The presence of the triazine moiety may contribute to this activity by interfering with microbial metabolic pathways.

Cytotoxicity Studies

Cytotoxic effects of Reactive Red 250 have been evaluated in vitro using various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µg/mL, suggesting its potential as an anticancer agent . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Environmental Impact

The environmental implications of Reactive Red 250 are significant due to its widespread use in dyeing processes. Studies have shown that it can be toxic to aquatic organisms when released into water bodies. The compound has been linked to endocrine disruption in fish species, affecting reproductive health . Biodegradation studies indicate that while some microorganisms can degrade azo dyes under anaerobic conditions, complete mineralization remains challenging.

Case Studies

  • Antimicrobial Activity : A study tested various azo dyes against Candida albicans, revealing that Reactive Red 250 exhibited moderate antifungal activity with an inhibition zone of 12 mm at a concentration of 100 µg/mL .
  • Cytotoxicity : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of Reactive Red 250. Results showed a dose-dependent increase in cytotoxicity, with an IC50 value calculated at approximately 40 µg/mL .
  • Environmental Toxicity : Research assessing the impact of textile effluents containing Reactive Red 250 on freshwater ecosystems demonstrated significant toxicity levels affecting fish behavior and reproduction rates .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological guidance:

  • Reaction stoichiometry : Adjust molar ratios of reactants (e.g., triazine derivatives and naphthalene precursors) to minimize side products. Use HPLC to monitor intermediate formation .
  • Purification : Employ gradient elution in reverse-phase chromatography to separate sulfonate byproducts. Confirm purity via elemental analysis and mass spectrometry .
  • Catalyst selection : Test transition metal catalysts (e.g., Cu²⁺) to enhance azo bond formation efficiency .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological guidance:

  • UV-Vis spectroscopy : Analyze the azo (λ~max 450–550 nm) and triazine (λ~max 270–300 nm) chromophores to confirm electronic transitions .
  • FTIR : Identify functional groups (e.g., -SO₃⁻ at ~1200 cm⁻¹, -N=N- at ~1450 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and triazine carbons .

Q. How can researchers determine the compound’s stability under varying storage conditions?

Methodological guidance:

  • Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC and spectrophotometric absorbance shifts .
  • Light sensitivity : Store in amber vials and compare degradation rates under UV vs. visible light using HPLC .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

Methodological guidance:

  • Quantum chemical calculations : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution .
  • Reaction path search algorithms : Apply artificial force-induced reaction (AFIR) methods to simulate azo bond cleavage pathways under reductive conditions .

Q. How can contradictions in reported pH-dependent solubility data be resolved?

Methodological guidance:

  • Systematic pH titration : Measure solubility in buffered solutions (pH 2–12) using dynamic light scattering (DLS) to detect aggregation .
  • Ionic strength controls : Compare solubility in NaCl (0.1–1.0 M) to isolate counterion effects .

Q. What mechanistic insights explain the compound’s azo bond cleavage under reductive conditions?

Methodological guidance:

  • Reduction kinetics : Use stopped-flow spectroscopy to monitor cleavage rates with Na₂S₂O₄ or ascorbic acid. Identify intermediates via ESI-MS .
  • Electrochemical analysis : Perform cyclic voltammetry to determine reduction potentials and correlate with cleavage efficiency .

Contradictions and Resolutions

  • Contradiction : Conflicting reports on fluorescence quenching in the presence of metal ions.

    • Resolution : Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms. Pre-treat solutions with chelators (e.g., EDTA) to rule out impurity effects .
  • Contradiction : Variability in catalytic activity for dye-sensitized reactions.

    • Resolution : Standardize substrate concentrations and light exposure in photochemical assays. Use internal standards (e.g., methylene blue) to normalize activity .

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